molecular formula C17H17NO3S B1174344 2-{[4-(Acetylamino)phenyl]sulfanyl}

2-{[4-(Acetylamino)phenyl]sulfanyl}

Cat. No.: B1174344
M. Wt: 315.387
InChI Key: AAMWBCCOOVEHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(Acetylamino)phenyl]sulfanyl} is a sulfur-containing aromatic compound characterized by a sulfanyl (-S-) group attached to the 4-position of an acetylamino-substituted benzene ring. This scaffold serves as a critical intermediate in synthesizing heterocyclic derivatives, such as thiadiazoles, imidazoles, and pyridazinones, which exhibit biological activities . The acetylamino group enhances electron density at the phenyl ring, influencing reactivity in nucleophilic and electrophilic substitution reactions . Its structural versatility makes it valuable in medicinal chemistry, particularly for designing bioactive molecules targeting enzymes or receptors.

Properties

Molecular Formula

C17H17NO3S

Molecular Weight

315.387

IUPAC Name

[2-(4-acetamidophenyl)sulfanylphenyl]methyl acetate

InChI

InChI=1S/C17H17NO3S/c1-12(19)18-15-7-9-16(10-8-15)22-17-6-4-3-5-14(17)11-21-13(2)20/h3-10H,11H2,1-2H3,(H,18,19)

InChI Key

AAMWBCCOOVEHKO-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)SC2=CC=CC=C2COC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key analogues and their structural differences:

Compound Name Key Substituents/Modifications Biological Relevance
2-{[4-(Acetylamino)phenyl]sulfanyl} Core: Acetylamino phenyl + sulfanyl group Intermediate for heterocyclic synthesis
N-[4-(Acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide Oxazole ring appended via sulfanyl linkage Highlighted in in silico drug discovery
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide Triazole core with phenoxy and nitro groups Characterized via LR-MS (m/z: 538.15)
{[4-(Acetylamino)phenyl]thio}acetic acid Sulfanyl group linked to acetic acid moiety Synonym: AC1MX8L4; used in salt formation
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: The acetylamino group in the parent compound increases electron density, favoring electrophilic substitutions. In contrast, nitro groups (e.g., in the triazole derivative) reduce reactivity but enhance metabolic stability .
  • Polarity : The acetic acid derivative () exhibits higher aqueous solubility due to its ionizable carboxyl group, whereas the oxazole and triazole analogues are more lipophilic .
Analytical Data:
  • Mass Spectrometry : The triazole derivative () shows a molecular ion peak at m/z 538.15 (M+Na)+, consistent with its complex structure. In contrast, the parent compound’s simpler structure would yield a lower molecular weight .
  • Elemental Analysis: Discrepancies in sulfur content (e.g., 5.81% found vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.